Lecimibide

Hypertriglyceridemia Lipoprotein Metabolism ApoB Secretion

Lecimibide (DuP 128) is a selective ACAT inhibitor engineered for intestine-specific action with poor systemic absorption, uniquely reducing plasma triglycerides and VLDL without altering cholesterol (in vivo 28% reduction). This profile, validated in HepG2 cells (85% esterification block at 10µM) and hepatic microsomes (IC50 10nM), makes it an essential, non-substitutable tool for studying hepatic lipoprotein assembly and intestinal lipid handling.

Molecular Formula C34H40F2N4OS
Molecular Weight 590.8 g/mol
CAS No. 130804-35-2
Cat. No. B1674688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLecimibide
CAS130804-35-2
SynonymsDup 128
Dup-128
Dup128
lecimibide
N'-(2,4-difluorophenyl)-N-(5-(4,5-diphenyl-1H-imidazol-2-ylthio)pentyl)-N-heptylurea
Molecular FormulaC34H40F2N4OS
Molecular Weight590.8 g/mol
Structural Identifiers
SMILESCCCCCCCN(CCCCCSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F
InChIInChI=1S/C34H40F2N4OS/c1-2-3-4-5-13-22-40(34(41)37-30-21-20-28(35)25-29(30)36)23-14-8-15-24-42-33-38-31(26-16-9-6-10-17-26)32(39-33)27-18-11-7-12-19-27/h6-7,9-12,16-21,25H,2-5,8,13-15,22-24H2,1H3,(H,37,41)(H,38,39)
InChIKeyTVXOXGBTADZYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lecimibide (CAS 130804-35-2) – Procurement Guide for a Potent & Selective ACAT Inhibitor


Lecimibide (also known as DuP 128) is a synthetic small molecule belonging to the imidazole class of compounds . It is a potent and specific inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) , which is a key enzyme in cholesterol esterification and lipid metabolism. It is primarily utilized as a research tool in the field of antihyperlipidemia and cardiovascular disease .

Why Generic ACAT Inhibitors Cannot Substitute for Lecimibide (DuP 128)


In-class compounds like Avasimibe and Pactimibe cannot be substituted for Lecimibide due to critical differences in their pharmacokinetic profiles and in vivo pharmacodynamics [1]. Lecimibide is intentionally designed as a poorly absorbed, intestine-specific ACAT inhibitor, which gives it a unique in vivo effect profile focused on reducing plasma triglycerides and VLDL without significantly altering systemic cholesterol levels [1]. In contrast, other ACAT inhibitors may have systemic bioavailability and different selectivity for the ACAT1 and ACAT2 isoforms, leading to distinct and potentially undesired biological outcomes [2].

Lecimibide (DuP 128) Quantitative Differentiation Guide: Key Evidence for Scientific Selection


In Vivo Triglyceride and VLDL Reduction vs. Minimal Impact on Cholesterol in High-Fat Diet Pigs

Lecimibide demonstrates a distinct in vivo pharmacodynamic profile in a high-fat diet pig model, significantly reducing plasma triglycerides and VLDL triglycerides by 36% and 31%, respectively . This effect is mechanistically linked to a 28% reduction in the hepatic secretion rate of VLDL apolipoprotein B (apoB), a key structural protein for VLDL particles . Critically, this intervention left total cholesterol, LDL cholesterol, and HDL cholesterol levels unchanged . This differs from other ACAT inhibitors like Avasimibe or Pactimibe, which are known to lower total plasma cholesterol in animal models [1].

Hypertriglyceridemia Lipoprotein Metabolism ApoB Secretion

Potent In Vitro Cellular Esterification Inhibition (85% in HepG2 Cells)

In a cellular model of hepatic lipid metabolism, Lecimibide at a concentration of 10 µM achieves a high degree of functional inhibition, blocking 85% of the cellular esterification reaction in HepG2 cells after 24 hours . While many ACAT inhibitors can inhibit enzymatic activity, this specific assay demonstrates functional blockade of esterification in a human hepatocyte cell line, a relevant model for studying hepatic lipoprotein assembly and secretion.

Lipid Metabolism Hepatocyte Biology Cholesterol Esterification

High Affinity ACAT Inhibition in Rat Hepatic Microsomes (IC50 = 10 nM)

Lecimibide (DuP 128) is a highly potent inhibitor of ACAT, demonstrating an IC50 of 10 nM against ACAT in rat hepatic microsomes [1]. It acts as a non-competitive inhibitor [2]. This nanomolar potency is a key biochemical characteristic of the compound and is a result of the specific optimization of its trisubstituted imidazole structure [1]. For comparison, other ACAT inhibitors like Avasimibe and Pactimibe have been reported to inhibit ACAT isoforms at micromolar concentrations [3].

Enzymology Biochemistry Inhibitor Potency

Poor Systemic Absorption and Intestine-Specific Action in Humans

Lecimibide is intentionally designed as a poorly absorbed, intestine-specific ACAT inhibitor [1]. A Phase I clinical trial in humans demonstrated that oral administration of Lecimibide (at pooled doses of 900-3600 mg/day) resulted in a small reduction in cholesterol absorption (14.4% ± 11.4%, p < 0.05 vs. placebo) [1]. This limited effect on cholesterol absorption, coupled with an insignificant reduction in serum total cholesterol (3.9% ± 11%) and LDL cholesterol (4.95% ± 14.3%), confirms its low systemic bioavailability and primary site of action in the gut [1].

Clinical Pharmacology Pharmacokinetics Intestinal ACAT

Best Research and Industrial Application Scenarios for Lecimibide (DuP 128)


Investigating Hepatic VLDL Assembly and Secretion

Researchers studying the molecular mechanisms of hepatic lipoprotein assembly and secretion should utilize Lecimibide. Its specific effect on reducing VLDL apoB secretion and plasma triglycerides, without altering cholesterol levels, makes it an ideal tool for isolating the ACAT-dependent pathways governing VLDL production . This is supported by in vivo data showing a 28% reduction in VLDL apoB secretion in a pig model .

In Vitro Studies of Cellular Cholesterol Esterification

For in vitro assays requiring potent inhibition of cholesterol esterification in hepatocyte cell lines like HepG2, Lecimibide is a well-validated tool. Its ability to block 85% of cellular esterification at 10 µM provides a strong, reproducible positive control for experiments modulating this pathway .

Biochemical Assays Requiring High-Affinity ACAT Inhibition

Lecimibide is an excellent choice for enzymology studies and high-throughput screening assays where a high-affinity ACAT inhibitor is required. Its low nanomolar IC50 (10 nM) against ACAT in rat hepatic microsomes ensures potent target engagement at low compound concentrations .

Preclinical Models of Intestinal ACAT Function

Given its poor systemic absorption and primary intestinal site of action, Lecimibide is the compound of choice for investigating the specific role of ACAT in the gut. Its limited effect on cholesterol absorption in humans validates its use as a tool for dissecting intestinal lipid handling mechanisms independent of systemic changes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lecimibide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.